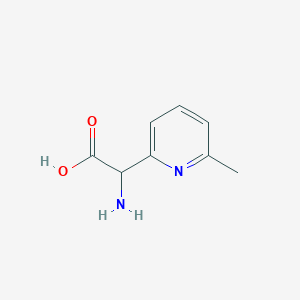
2-amino-2-(6-methylpyridin-2-yl)acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-2-(6-methylpyridin-2-yl)acetic acid is an organic compound that features a pyridine ring substituted with a methyl group and an aminoacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(6-methylpyridin-2-yl)acetic acid typically involves the reaction of 2-amino-6-methylpyridine with chloroacetic acid. This reaction proceeds rapidly, often completing in less than one minute . The reaction is typically carried out in methanol, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the straightforward nature of the synthetic route suggests that it could be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-2-(6-methylpyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: The original amino compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-amino-2-(6-methylpyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metals such as copper.
Biology: The compound has shown potential antibacterial activity, particularly when complexed with copper.
Medicine: Research is ongoing into its potential use as a pharmacological agent due to its ability to form stable complexes with metals.
Industry: The compound’s coordination properties make it useful in the development of new materials with specific electronic or catalytic properties.
Mecanismo De Acción
The mechanism of action of 2-amino-2-(6-methylpyridin-2-yl)acetic acid involves its ability to act as a ligand, coordinating with metal ions through its amino and carboxyl groups. This coordination can enhance the biological activity of the metal ions, such as their antibacterial properties . The compound’s ability to form stable complexes with metals is a key aspect of its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-6-methylpyridine: This compound is a precursor in the synthesis of 2-amino-2-(6-methylpyridin-2-yl)acetic acid and shares similar coordination properties.
2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetic acid: This compound has a similar structure but includes a thiazole ring, which can alter its chemical and biological properties.
(2R)-2-amino-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid: This compound features a trifluoromethyl group, which can significantly impact its reactivity and biological activity.
Uniqueness
This compound is unique due to its combination of a pyridine ring with an aminoacetic acid moiety. This structure allows it to act as a versatile ligand in coordination chemistry and provides it with potential antibacterial properties when complexed with metals.
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
2-amino-2-(6-methylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-2-4-6(10-5)7(9)8(11)12/h2-4,7H,9H2,1H3,(H,11,12) |
Clave InChI |
MUCHIQLOMRSBSC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



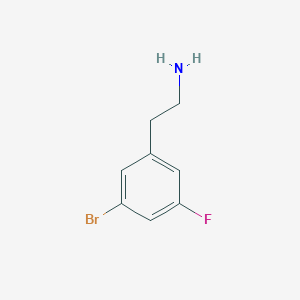

![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B13605576.png)
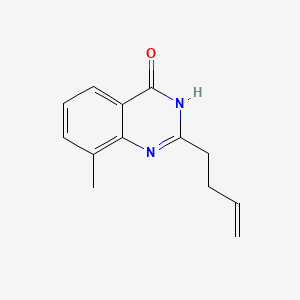
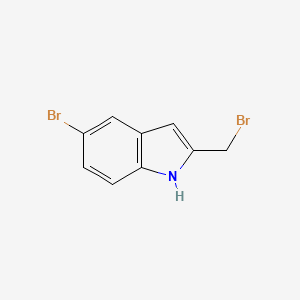
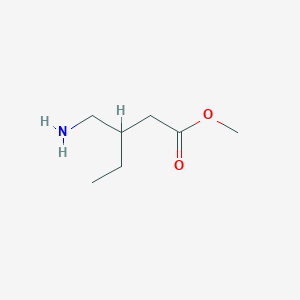
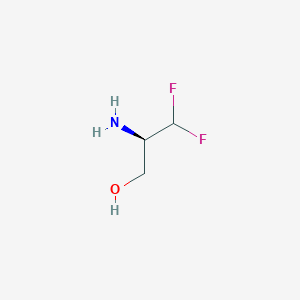
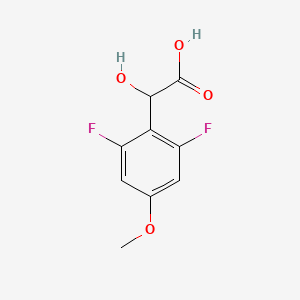
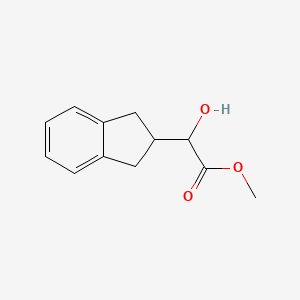
![1-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13605631.png)

